1-(4-bromophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a complex organic compound belonging to the class of dihydropyrrolo[1,2-a]pyrazine derivatives. This compound features a unique structure characterized by a bromophenyl group and a dimethoxyphenyl group attached to a dihydropyrrolo[1,2-a]pyrazine core. Its molecular formula is , and it has potential applications in various scientific fields due to its distinct chemical properties and biological activities.
The compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem. It is classified under heterocyclic compounds, specifically those containing nitrogen in their ring structure. The presence of multiple functional groups enhances its reactivity and potential for diverse applications in medicinal chemistry.
The synthesis of 1-(4-bromophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide typically involves several synthetic steps:
In industrial settings, large-scale synthesis may utilize automated reactors and continuous flow systems to enhance efficiency and yield while ensuring environmental sustainability.
The molecular structure of 1-(4-bromophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide can be represented using various structural notations:
InChI=1S/C20H22BrN3O3/c1-28-17-9-10-18(20(14-17)29-2)24-22(27)26-13-12-25-11-3-4-19(25)21(26)15-5-7-16(23)8-6-15/h3-11,14,21H,12-13H2,1-2H3,(H,24,27)
COC1=CC(=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Br)OC
These representations highlight the compound's complex heterocyclic framework and substituent placements.
The compound can undergo several chemical reactions:
For these reactions:
The mechanism of action for this compound is not fully elucidated in the available literature but is likely related to its interactions with biological targets such as enzymes or receptors involved in cellular signaling pathways. The presence of the bromophenyl and dimethoxyphenyl groups may enhance binding affinity or specificity towards these targets.
The physical properties include:
Key chemical properties encompass:
These properties are critical for determining the compound's behavior in various applications.
This compound has potential applications in medicinal chemistry, particularly as a lead compound for developing new therapeutic agents targeting specific biological pathways. Its unique structural features may also make it suitable for research in pharmacology and drug design.
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1